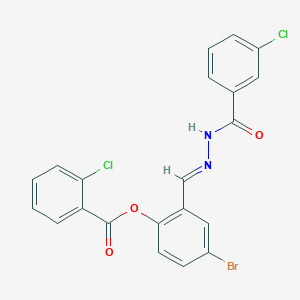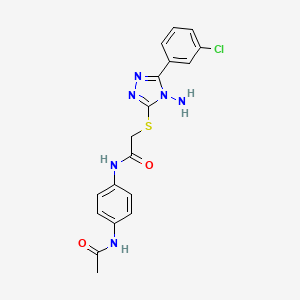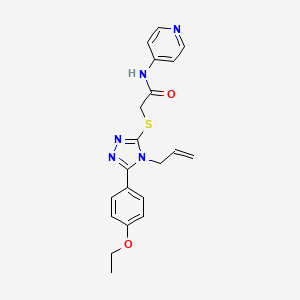![molecular formula C17H10FN3OS B12028306 (5E)-5-(4-fluorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028306.png)
(5E)-5-(4-fluorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-FLUOROBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring fused with a triazole ring, along with a fluorobenzylidene and phenyl substituent.
Preparation Methods
The synthesis of 5-(4-FLUOROBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenacyl bromide to yield the desired thiazolotriazole compound. Reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-(4-FLUOROBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzylidene moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-FLUOROBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-(4-FLUOROBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 5-(4-FLUOROBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE include other thiazolotriazole derivatives, such as:
- 5-(4-CHLOROBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
- 5-(4-METHYLBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 5-(4-FLUOROBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE lies in the presence of the fluorobenzylidene group, which can impart distinct properties such as increased lipophilicity and enhanced biological activity.
Properties
Molecular Formula |
C17H10FN3OS |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(5E)-5-[(4-fluorophenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H10FN3OS/c18-13-8-6-11(7-9-13)10-14-16(22)21-17(23-14)19-15(20-21)12-4-2-1-3-5-12/h1-10H/b14-10+ |
InChI Key |
CWKZKXXGUWOAGT-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)F)/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12028228.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12028230.png)
![4-[[2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B12028235.png)

![[3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid](/img/structure/B12028244.png)
![N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028260.png)
![N-Cyclohexyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12028263.png)


![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028279.png)

![(5E)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028284.png)
![(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12028290.png)
![3-[5-[(3-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12028300.png)
